molecular formula C32H36N4O7S B6342736 Fmoc-(3,(Pbf)Guanidino)-Ala-OH CAS No. 1313054-86-2

Fmoc-(3,(Pbf)Guanidino)-Ala-OH

Cat. No.: B6342736
CAS No.: 1313054-86-2
M. Wt: 620.7 g/mol
InChI Key: BLJRFPSBMLTXSO-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino group protected by 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf), and an alanine residue. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3,(Pbf)Guanidino)-Ala-OH typically involves the following steps:

    Protection of the Guanidino Group: The guanidino group is protected using Pbf to prevent unwanted side reactions during peptide synthesis.

    Fmoc Protection: The amino group of alanine is protected with the Fmoc group.

    Coupling Reaction: The protected guanidino group is coupled with the Fmoc-protected alanine using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the protected guanidino and alanine derivatives.

    Purification: Purification of the final product using techniques such as crystallization or chromatography to achieve high purity.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3,(Pbf)Guanidino)-Ala-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups using specific reagents.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a mild base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA).

    Coupling: Coupling reactions are carried out using reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Fmoc-(3,(Pbf)Guanidino)-Ala-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is unique due to its specific combination of protecting groups and the presence of a guanidino group, making it particularly useful in the synthesis of peptides that require the incorporation of guanidino functionalities.

Properties

IUPAC Name

(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJRFPSBMLTXSO-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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